Technical Guide: TRAP-5 Amide Trifluoroacetate Mechanism of Action
Technical Guide: TRAP-5 Amide Trifluoroacetate Mechanism of Action
Executive Summary
TRAP-5 amide trifluoroacetate (H-Ser-Phe-Leu-Leu-Arg-NH₂ • TFA) is a synthetic pentapeptide agonist of the Protease-Activated Receptor 1 (PAR-1). Unlike native Thrombin, which activates PAR-1 via irreversible proteolytic cleavage, TRAP-5 functions as a soluble mimic of the receptor’s tethered ligand. This allows for the precise, reversible interrogation of PAR-1 signaling pathways—specifically Gq-mediated calcium mobilization and G12/13-mediated cytoskeletal reorganization—without the enzymatic pleiotropy of thrombin.
This guide details the physicochemical properties, molecular mechanism, and validated experimental protocols for TRAP-5, designed to support researchers in hematology, vascular biology, and drug discovery.
Molecular Identity & Physicochemical Properties[1]
The "TRAP-5" designation refers specifically to the pentapeptide sequence representing the first five amino acids of the new N-terminus exposed after thrombin cleavage. The "amide" modification (C-terminal amidation) enhances stability against carboxypeptidases, while the "trifluoroacetate" (TFA) serves as the counter-ion from solid-phase synthesis.
| Property | Specification |
| Peptide Sequence | Ser-Phe-Leu-Leu-Arg-NH₂ (SFLLR-NH₂) |
| Target Receptor | PAR-1 (Protease-Activated Receptor 1) |
| Molecular Weight | ~633.8 g/mol (free base) |
| Salt Form | Trifluoroacetate (TFA) |
| Solubility | Water, PBS, or DMSO (up to 25 mg/mL) |
| Purity Requirement | >95% (HPLC) for biological assays to avoid deletion sequence interference |
Expert Insight: The TFA counter-ion is standard for peptide stability but can be cytotoxic in sensitive cell culture assays at high concentrations. For non-platelet cell-based assays, consider buffering capacity or salt exchange if observing non-specific toxicity.
Mechanism of Action: The Tethered Ligand Mimic[2]
The "Tethered Ligand" Hypothesis
Native activation of PAR-1 by thrombin involves a unique proteolytic mechanism.[1] Thrombin binds to the receptor's N-terminus and cleaves the peptide bond between Arg41 and Ser42. This cleavage exposes a new N-terminal sequence (SFLLRN... ), which acts as a "tethered ligand," folding back to bind intramolecularly to the receptor's second extracellular loop (ECL2), triggering transmembrane signaling.
TRAP-5 Bypass Mechanism
TRAP-5 amide bypasses the requirement for thrombin cleavage. It is a soluble peptide identical to the tethered ligand sequence (SFLLR).
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Direct Binding: TRAP-5 binds directly to the ligand-binding pocket on ECL2 of PAR-1.
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Conformational Change: Binding induces a conformational shift in the transmembrane helices (TM), similar to the native tethered ligand.
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G-Protein Coupling: The activated receptor couples primarily to Gαq and Gα12/13 families.
Signaling Cascades
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Gαq Pathway: Activates Phospholipase C
(PLC ), generating IP3 and DAG. IP3 triggers Ca²⁺ release from the dense tubular system, leading to platelet shape change and granule secretion. -
Gα12/13 Pathway: Activates RhoGEF and RhoA, driving cytoskeletal reorganization and shape change.
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Gαi Pathway: PAR-1 can also couple to Gi, inhibiting cAMP production, though TRAP-5 is sometimes reported to be less potent at this specific pathway compared to Thrombin.
Visualization of Signaling Pathways
Figure 1: TRAP-5 bypasses proteolytic cleavage to directly activate PAR-1 G-protein coupled pathways.
Experimental Protocols
Reconstitution & Storage
The stability of TRAP-5 is critical for reproducible EC50 values.
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Solvent: Reconstitute in sterile, distilled water or 0.1% acetic acid to a stock concentration of 1-10 mM .
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Aliquot: Do not store the stock at 4°C. Aliquot immediately into single-use volumes (e.g., 10-50 µL) to avoid freeze-thaw cycles.
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Storage: Store lyophilized powder at -20°C (stable >1 year). Store aliquots at -80°C (stable 6 months).
Platelet Aggregation Assay (LTA)
Objective: Measure TRAP-5 induced aggregation in Platelet-Rich Plasma (PRP).
Materials:
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Citrated Human Whole Blood.
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TRAP-5 Amide Stock (1 mM).
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Light Transmission Aggregometer (e.g., Chrono-log).
Workflow:
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Preparation: Centrifuge whole blood at 200 x g for 10 mins to obtain PRP.
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Baseline: Set 100% transmission with Platelet-Poor Plasma (PPP).
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Incubation: Incubate 450 µL PRP at 37°C for 2 minutes with stirring (1200 rpm).
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Activation: Add TRAP-5 to achieve final concentrations of 10, 20, and 50 µM .
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Note: TRAP-5 is less potent than TRAP-6 (SFLLRN). While TRAP-6 is often used at 10 µM, TRAP-5 may require 20-50 µM for maximal aggregation.
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Measurement: Record light transmission for 5-7 minutes.
Experimental Workflow Diagram
Figure 2: Standardized workflow for TRAP-5 reconstitution and platelet aggregation testing.
Comparative Analysis: TRAP-5 vs. Thrombin vs. TRAP-6
Understanding the distinction between the pentapeptide (TRAP-5) and the hexapeptide (TRAP-6) is vital for experimental design.
| Feature | Thrombin (Native) | TRAP-6 (SFLLRN) | TRAP-5 (SFLLR-NH₂) |
| Mechanism | Proteolytic Cleavage (Irreversible) | Direct Agonist (Reversible) | Direct Agonist (Reversible) |
| Potency (EC50) | ~0.5 - 2 nM | ~0.8 - 2 µM | ~5 - 15 µM (Lower potency) |
| Specificity | Activates PAR-1, PAR-4, GPIb | High PAR-1 Specificity | High PAR-1 Specificity |
| Desensitization | Induces rapid internalization | Induces internalization | Induces internalization |
| Use Case | Physiological modeling | Standard agonist control | Structure-activity studies; specific PAR-1 probing |
Why use TRAP-5 over TRAP-6? While TRAP-6 is more potent, TRAP-5 (SFLLR) represents the minimal active sequence. Researchers often use TRAP-5 in structure-activity relationship (SAR) studies or when investigating the specific contribution of the N-terminal leucine residues to receptor binding affinity without the influence of the Asn (N) residue found in TRAP-6.
References
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Vu, T. K., et al. (1991). "Molecular cloning of a functional thrombin receptor reveals a novel proteolytic mechanism of receptor activation." Cell.
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Scarborough, R. M., et al. (1992). "Tethered ligand agonist peptides. Structural requirements for thrombin receptor activation reveal mechanism of proteolytic unmasking." Journal of Biological Chemistry.
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Coughlin, S. R. (2000). "Thrombin signalling and protease-activated receptors." Nature.
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Kahn, M. L., et al. (1999). "A dual thrombin receptor system for platelet activation." Nature.
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Leger, A. J., et al. (2006). "The structural basis of protease-activated receptor-1 signaling." Biochemistry.
